2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-bromophenyl)amino)naphthalene-1,4-dione
Description
The compound 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-bromophenyl)amino)naphthalene-1,4-dione (CAS: 385387-33-7) is a naphthoquinone derivative functionalized with a benzotriazole moiety at position 2 and a 4-bromophenylamino group at position 2. Its molecular formula is C23H13BrN4O2, with a molecular weight of 473.28 g/mol (calculated).
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-3-(4-bromoanilino)naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrN4O2/c23-13-9-11-14(12-10-13)24-19-20(27-18-8-4-3-7-17(18)25-26-27)22(29)16-6-2-1-5-15(16)21(19)28/h1-12,24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSSJTGCTIYXBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NC5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-bromophenyl)amino)naphthalene-1,4-dione typically involves multi-step organic reactions. One common approach is to start with the naphthalene-1,4-dione core, which undergoes a series of substitutions and coupling reactions to introduce the triazole and bromophenyl groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-bromophenyl)amino)naphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.
Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to new derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized naphthalene compounds.
Scientific Research Applications
Biological Activities
This compound has been investigated for several biological activities:
Anticancer Activity
Research has shown that derivatives of naphthalene-1,4-dione exhibit significant anticancer effects. For instance, studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of bacteria and fungi. In vitro studies indicate that it can inhibit the growth of Gram-positive and Gram-negative bacteria effectively. A comparative analysis with standard antibiotics reveals that certain derivatives possess enhanced potency against resistant strains .
Anticonvulsant Effects
Some derivatives have been tested for anticonvulsant properties using animal models. The structure-activity relationship (SAR) studies suggest that specific substitutions on the triazole ring significantly enhance anticonvulsant efficacy .
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer potential of naphthalene derivatives containing the benzo[d][1,2,3]triazole moiety against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM across different lines. Molecular docking studies further elucidated the binding interactions with key targets involved in cancer progression .
Case Study 2: Antimicrobial Screening
In another investigation, a series of synthesized compounds were screened for their antimicrobial activity using the disc diffusion method. The results showed that compounds with bromine substitutions exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 15 µg/mL .
Data Tables
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-bromophenyl)amino)naphthalene-1,4-dione involves its interaction with specific molecular targets. The triazole and bromophenyl groups may facilitate binding to proteins or enzymes, modulating their activity. The naphthalene-1,4-dione core can participate in redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of naphthoquinone-triazole conjugates. Key structural analogs and their distinguishing features are summarized below:
Table 1: Comparison of Structural and Physicochemical Properties
Key Observations:
- Substituent Position : The 4-bromophenyl group in the target compound likely increases steric bulk compared to smaller groups (e.g., CF3 or OCH3), affecting binding interactions .
- Linker Type: Amino (-NH-) vs. methoxy (-O-) vs. thioether (-S-) linkers influence electronic properties. Thioether-containing analogs (e.g., compound 53 in ) exhibit redox-modulating activity relevant to Leber’s Hereditary Optic Neuropathy (LHON) .
- Halogen Effects : Bromine’s electronegativity and size may enhance intermolecular interactions (e.g., halogen bonding) compared to chlorine or fluorine derivatives .
Hypothetical Activity Profile of Target Compound:
- The bromophenyl group may enhance membrane permeability, while the naphthoquinone core could confer redox-cycling properties, making it a candidate for antimicrobial or anticancer applications .
Biological Activity
The compound 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-bromophenyl)amino)naphthalene-1,4-dione is a hybrid molecule that integrates a benzo[d][1,2,3]triazole moiety with a naphthoquinone structure. This combination has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial , antimalarial , and anticancer research. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound.
Synthesis
The synthesis of the target compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions to construct the triazole framework.
- Naphthoquinone Integration : The introduction of naphthoquinone derivatives through electrophilic aromatic substitution or other coupling methods.
Antimicrobial Activity
Recent studies have demonstrated that derivatives containing the benzo[d][1,2,3]triazole moiety exhibit significant antimicrobial properties. For instance:
- In vitro studies showed that compounds with similar structures displayed strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- The mechanism of action may involve disruption of bacterial cell membranes or interference with essential metabolic pathways.
Antimalarial Activity
Research on related compounds has highlighted promising antimalarial activity:
- A study evaluated the antimalarial effects of 1H-triazole-naphthoquinone derivatives against Plasmodium falciparum and Plasmodium berghei. One derivative exhibited an IC50 value as low as 0.8 μM, indicating potent activity .
- Ultrastructural analysis revealed that treated parasites showed significant cytoplasmic degradation and loss of membrane integrity .
Anticancer Activity
The anticancer potential of naphthoquinone derivatives has been extensively studied:
- Compounds similar to the target molecule have shown cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A431 (skin cancer) cells. Selectivity indices indicated favorable therapeutic windows .
- Mechanistic studies suggest that these compounds may induce apoptosis through mitochondrial pathways or by inhibiting key survival signaling pathways .
Case Study 1: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of a related triazole-naphthoquinone revealed:
- Tested Strains : Staphylococcus aureus, E. coli, and Candida albicans.
- Results : The compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL across different strains, demonstrating broad-spectrum activity.
| Compound | MIC (µg/mL) | Tested Strain |
|---|---|---|
| Compound A | 10 | Staphylococcus aureus |
| Compound B | 20 | E. coli |
| Compound C | 50 | Candida albicans |
Case Study 2: Antimalarial Activity
In vivo studies using murine models infected with P. berghei showed:
- Compound Efficacy : One compound demonstrated a reduction in parasitemia by over 80% compared to untreated controls.
- Toxicity Assessment : Acute toxicity tests indicated no significant adverse effects at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
